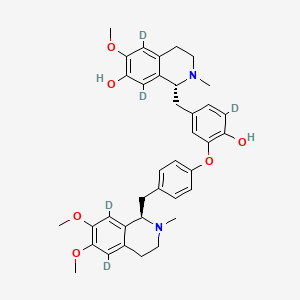
Antifungal agent 59
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 59 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 59 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions: Antifungal Agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of different derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing its antifungal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学研究应用
Antifungal Agent 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use this compound to investigate the cellular processes involved in fungal infections and to identify potential targets for new treatments.
Medicine: this compound is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: The compound is used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
Antifungal Agent 59 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of ergosterol, further weakening the fungal cell membrane and preventing its growth and proliferation.
相似化合物的比较
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol.
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.
Uniqueness: Antifungal Agent 59 is unique in its dual mechanism of action, targeting both the fungal cell membrane and its synthesis pathways. This dual action makes it particularly effective against resistant strains of fungi, offering a broader spectrum of activity compared to other antifungal agents.
属性
分子式 |
C18H15BrF2N2Se |
|---|---|
分子量 |
456.2 g/mol |
IUPAC 名称 |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChI 键 |
SXHJJTJGPYLSKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
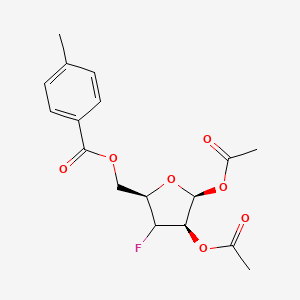
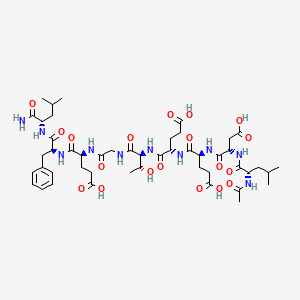

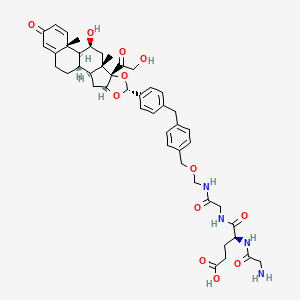
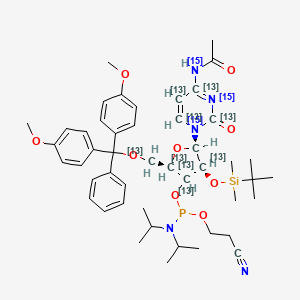

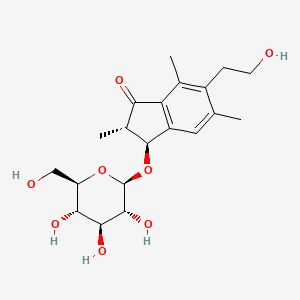
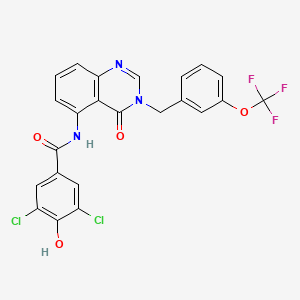
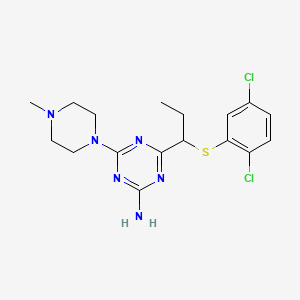
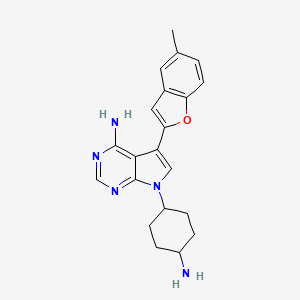
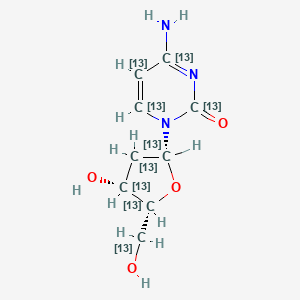
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
